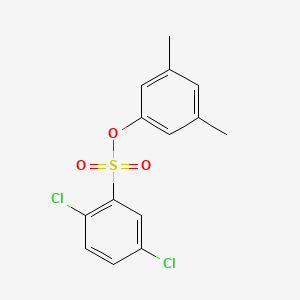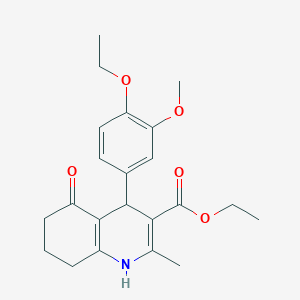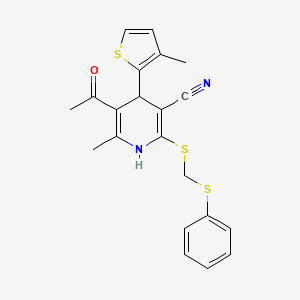
3,5-dimethylphenyl 2,5-dichlorobenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate is an organic compound with the molecular formula C14H12Cl2O3S. It is a sulfonate ester derived from 3,5-dimethylphenol and 2,5-dichlorobenzenesulfonyl chloride.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dimethylphenyl 2,5-dichlorobenzenesulfonate typically involves the reaction of 3,5-dimethylphenol with 2,5-dichlorobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
3,5-dimethylphenol+2,5-dichlorobenzenesulfonyl chloride→3,5-dimethylphenyl 2,5-dichlorobenzenesulfonate+HCl
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: In the presence of water and a base, the sulfonate ester can hydrolyze to form the corresponding phenol and sulfonic acid.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although specific conditions and reagents depend on the desired transformation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines (e.g., aniline) or thiols (e.g., thiophenol) under basic conditions.
Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Corresponding substituted products (e.g., sulfonamides or sulfonate esters).
Hydrolysis: 3,5-dimethylphenol and 2,5-dichlorobenzenesulfonic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives depending on the specific reaction conditions.
Scientific Research Applications
3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a protecting group for phenols in multi-step synthesis.
Biology: Potential use in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-dimethylphenyl 2,5-dichlorobenzenesulfonate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, inhibiting or modifying their activity. The sulfonate group can form strong interactions with amino acid residues in proteins, affecting their function. Additionally, the compound’s lipophilic nature allows it to interact with cell membranes, potentially altering membrane properties and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylphenyl isocyanate: Similar in structure but contains an isocyanate group instead of a sulfonate group.
2,5-Dichlorobenzenesulfonic acid: The parent sulfonic acid from which the sulfonate ester is derived.
3,5-Dimethylphenol: The phenol precursor used in the synthesis of the sulfonate ester.
Uniqueness
3,5-Dimethylphenyl 2,5-dichlorobenzenesulfonate is unique due to the presence of both methyl and chloro substituents, which can influence its reactivity and interactions with other molecules. The combination of these functional groups provides a distinct chemical profile, making it valuable for specific applications in synthesis and research .
Properties
IUPAC Name |
(3,5-dimethylphenyl) 2,5-dichlorobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O3S/c1-9-5-10(2)7-12(6-9)19-20(17,18)14-8-11(15)3-4-13(14)16/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYPITLMWTDYVHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-ethyl-N-(2-methyl-2-propen-1-yl)-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5036623.png)

![2,4-di-tert-butyl-6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B5036650.png)
![1-[(4-Bromothiophen-2-yl)methyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5036652.png)
![2-(dibenzo[b,d]furan-3-ylamino)-2-phenyl-1H-indene-1,3(2H)-dione](/img/structure/B5036660.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-iodobenzoate](/img/structure/B5036666.png)
![1-Phenyl-2-[2-[2-(4-propan-2-ylphenyl)sulfanylethyl]pyridin-1-ium-1-yl]ethanone;bromide](/img/structure/B5036673.png)
![2-(4-chlorobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5036675.png)
![2-(4-bromophenyl)-4-hydroxy-3,3-dimethyl-1,4-diazaspiro[4.5]dec-1-en-6-one 1-oxide](/img/structure/B5036681.png)
![2-(4-ethyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B5036686.png)
![N-[(4-bromothiophen-2-yl)methyl]-N,1-dimethylpiperidin-4-amine](/img/structure/B5036690.png)

![N-[4-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)piperazine-1-carbothioyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B5036707.png)
![2-({4-[3-(trifluoromethyl)phenoxy]-1-piperidinyl}carbonyl)pyrazine](/img/structure/B5036714.png)
